(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3-methylbutanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3-methylbutanoate is a chemical compound known for its applications in various scientific fields It is characterized by its unique structure, which includes a methoxy group, a methylbutyric acid moiety, and a dioxopyrrolidinyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-methoxy-3-methylbutanoate typically involves the esterification of 4-Methoxy-3-methylbutyric acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Methoxy-3-methylbutyric acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: 4-Methoxy-3-methylbutyric acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-methoxy-3-methylbutanoate depends on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored. In drug development, it may serve as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl suberate (DSS): A similar compound used as a cross-linking agent in protein chemistry.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Another compound with a dioxopyrrolidinyl ester group, used in anticonvulsant research.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy and methylbutyric acid moieties differentiate it from other dioxopyrrolidinyl esters, providing unique properties for use in various scientific fields.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-7(6-15-2)5-10(14)16-11-8(12)3-4-9(11)13/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZGZOGROFRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)ON1C(=O)CCC1=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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